molecular formula C9H7N3 B14662641 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene CAS No. 42851-94-5

4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene

Katalognummer: B14662641
CAS-Nummer: 42851-94-5
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: IPSMACPCYDEFCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the rings

Eigenschaften

CAS-Nummer

42851-94-5

Molekularformel

C9H7N3

Molekulargewicht

157.17 g/mol

IUPAC-Name

4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene

InChI

InChI=1S/C9H7N3/c1-2-4-12-9(3-1)7-5-10-6-8(7)11-12/h1-4,6H,5H2

InChI-Schlüssel

IPSMACPCYDEFCJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C3C=CC=CN3N=C2C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.